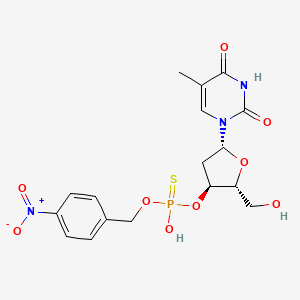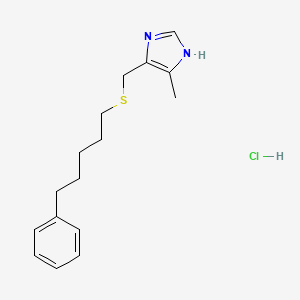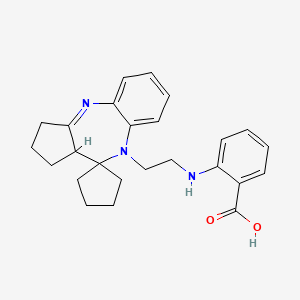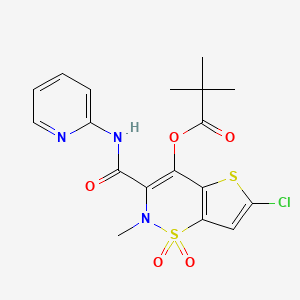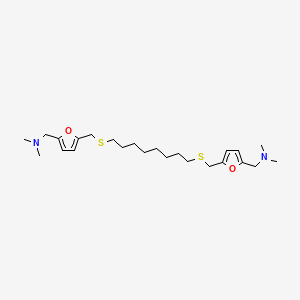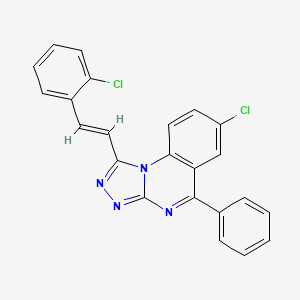
(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(chlorophenyl)ethenyl)-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(chlorophenyl)ethenyl)-5-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features and potential biological activities, making it a valuable subject of study for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(chlorophenyl)ethenyl)-5-phenyl- typically involves the condensation of 6-chloro-2-hydrazinoquinoline with various aldehydes, followed by dehydrogenative ring closure . The reaction conditions often include refluxing in acetic acid, which facilitates the formation of the triazoloquinazoline skeleton .
Industrial Production Methods
Industrial production methods for this compound may involve the use of zirconium oxychloride as a catalyst under solvent-free microwave irradiation conditions . This method is efficient and environmentally friendly, aligning with green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(chlorophenyl)ethenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated analogs.
Applications De Recherche Scientifique
(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(chlorophenyl)ethenyl)-5-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an antitumor, antihypertensive, and antineoplastic agent.
Industry: Utilized in the development of agricultural bactericides and fungicides.
Mécanisme D'action
The mechanism of action of (1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(chlorophenyl)ethenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit a wide range of biological activities.
Quinoline derivatives: These compounds are known for their antimicrobial and antitumor properties.
Uniqueness
(1,2,4)Triazolo(4,3-a)quinazoline, 7-chloro-1-(2-(chlorophenyl)ethenyl)-5-phenyl- is unique due to its specific structural features, which confer distinct biological activities
Propriétés
Numéro CAS |
95858-85-8 |
|---|---|
Formule moléculaire |
C23H14Cl2N4 |
Poids moléculaire |
417.3 g/mol |
Nom IUPAC |
7-chloro-1-[(E)-2-(2-chlorophenyl)ethenyl]-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline |
InChI |
InChI=1S/C23H14Cl2N4/c24-17-11-12-20-18(14-17)22(16-7-2-1-3-8-16)26-23-28-27-21(29(20)23)13-10-15-6-4-5-9-19(15)25/h1-14H/b13-10+ |
Clé InChI |
JOQFEMXAYKTLLG-JLHYYAGUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NC3=NN=C(N3C4=C2C=C(C=C4)Cl)/C=C/C5=CC=CC=C5Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=NN=C(N3C4=C2C=C(C=C4)Cl)C=CC5=CC=CC=C5Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




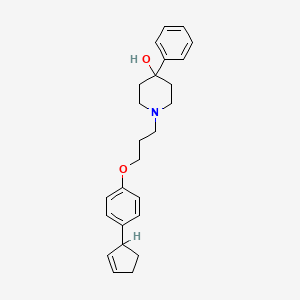
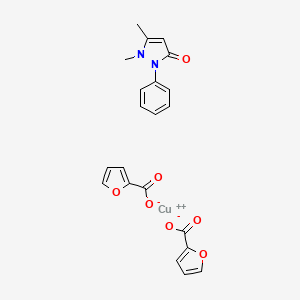
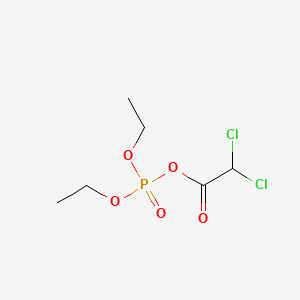
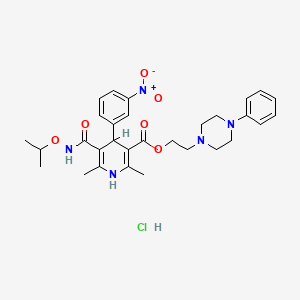
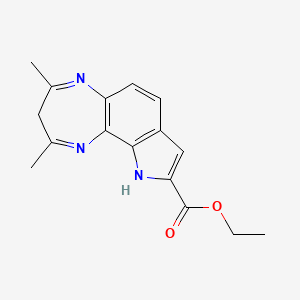
![9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12735319.png)
